molecular formula C19H22N6O2 B416301 3-{(4Z)-4-[4-(diethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 307505-14-2

3-{(4Z)-4-[4-(diethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No.: B416301
CAS No.: 307505-14-2
M. Wt: 366.4g/mol
InChI Key: DPBQSCCTZVVUPC-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{(4Z)-4-[4-(diethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-6-methyl-1,2,4-triazin-5(4H)-one is a complex organic compound with a molecular formula of C19H22N6O2 and a molecular weight of 366.426 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring, a triazine ring, and a diethylamino group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 3-{(4Z)-4-[4-(diethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-6-methyl-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-(diethylamino)benzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of aqueous methylamine as a reagent . The reaction conditions often include refluxing the mixture in ethanol for a specific duration to ensure complete reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the diethylamino group or the benzylidene moiety.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{(4Z)-4-[4-(diethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-6-methyl-1,2,4-triazin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{(4Z)-4-[4-(diethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The diethylamino group and the benzylidene moiety play crucial roles in its binding to these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3-{(4Z)-4-[4-(diethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-6-methyl-1,2,4-triazin-5(4H)-one lies in its combination of a pyrazole ring, a triazine ring, and the specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

307505-14-2

Molecular Formula

C19H22N6O2

Molecular Weight

366.4g/mol

IUPAC Name

3-[(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C19H22N6O2/c1-5-24(6-2)15-9-7-14(8-10-15)11-16-12(3)23-25(18(16)27)19-20-17(26)13(4)21-22-19/h7-11H,5-6H2,1-4H3,(H,20,22,26)/b16-11-

InChI Key

DPBQSCCTZVVUPC-WJDWOHSUSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=NC(=O)C(=NN3)C)C

SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=NN=C(C(=O)N3)C)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=NC(=O)C(=NN3)C)C

Origin of Product

United States

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